molecular formula C14H19N3S B510407 5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine CAS No. 302952-38-1

5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine

Cat. No.: B510407
CAS No.: 302952-38-1
M. Wt: 261.39g/mol
InChI Key: ULAJRRVRQCBDKJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5,6-dimethyl-2-thiouracil with 4-methyl-1-piperidinecarboxaldehyde under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced thienopyrimidine derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine: The parent compound, which lacks the dimethyl and piperidinyl substitutions.

    4,6-Dimethyl-2-thiouracil: A precursor in the synthesis of the target compound.

    Pyrido[2,3-d]pyrimidine: A structurally related compound with a pyridine ring instead of a thiophene ring.

Uniqueness

5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the piperidinyl group enhances its potential interactions with biological targets, while the dimethyl groups contribute to its stability and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

Chemical Composition :

  • Molecular Formula : C14H19N3S
  • CAS Number : 302952-38-1
  • IUPAC Name : 5,6-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

The synthesis typically involves the cyclization of 5,6-dimethyl-2-thiouracil with 4-methyl-1-piperidinecarboxaldehyde under reflux conditions. The reaction is performed in organic solvents like ethanol or acetonitrile, followed by purification through recrystallization or chromatography .

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit notable anticancer activity. For instance, studies have shown that related compounds can effectively inhibit various cancer cell lines:

CompoundCell LineIC50 Value (µM)
Compound 12SiHa0.09 ± 0.0085
Compound 13A5490.03 ± 0.0056
Compound 16MCF-70.01 ± 0.074

These values suggest that modifications to the pyrimidine structure can enhance anticancer efficacy significantly .

Anti-inflammatory Activity

Pyrimidine derivatives have also been studied for their anti-inflammatory effects. Compounds similar to this compound have demonstrated inhibition of COX-2 activity:

CompoundIC50 Value (µmol)
Compound 50.04 ± 0.09
Compound 60.04 ± 0.02
Celecoxib (Standard)0.04 ± 0.01

These results indicate a promising potential for developing anti-inflammatory drugs based on this compound class .

The mechanism of action for this compound is primarily through its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. It may act as a positive allosteric modulator (PAM) for muscarinic receptors, influencing neurotransmission and potentially offering therapeutic benefits in CNS disorders .

Comparative Studies

When compared to other pyrimidine derivatives, the unique substitutions in the structure of this compound enhance its stability and reactivity:

Compound TypeKey Features
Thieno[2,3-d]pyrimidineParent compound lacking substitutions
Pyrido[2,3-d]pyrimidineContains a pyridine ring instead of thiophene

The presence of the piperidinyl group significantly boosts its interaction potential with biological targets compared to simpler structures .

Case Studies and Research Findings

Recent studies have focused on optimizing the biological properties of thienopyrimidine derivatives:

  • CNS Activity : A study highlighted the optimization of M4 PAMs based on thienopyrimidine cores, improving CNS penetration while maintaining potency against muscarinic receptors .
  • Anticancer Efficacy : Another investigation evaluated a series of modified pyrimidines against multiple cancer cell lines, demonstrating enhanced efficacy over standard chemotherapeutics like etoposide .
  • Anti-Alzheimer's Potential : Some derivatives were screened for anti-Alzheimer's activity, showing promising results in inhibiting acetylcholinesterase and butyrylcholinesterase activities .

Properties

IUPAC Name

5,6-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S/c1-9-4-6-17(7-5-9)13-12-10(2)11(3)18-14(12)16-8-15-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAJRRVRQCBDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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